molecular formula C30H42O7 B15285739 Ganoderenic Acid B

Ganoderenic Acid B

Cat. No.: B15285739
M. Wt: 514.6 g/mol
InChI Key: QECQJYAIIIIKJB-QQPHKSTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ganoderenic Acid B is primarily obtained through extraction from Ganoderma lucidum. The biosynthesis of ganoderic acids, including this compound, involves the mevalonate pathway, which is a complex process of enzymatic reactions starting from acetyl-CoA .

Industrial Production Methods: Industrial production of this compound involves cultivating Ganoderma lucidum under controlled conditions to maximize the yield of triterpenoids. Advances in genetic engineering and synthetic biology have enabled the heterologous production of ganoderic acids in hosts like Saccharomyces cerevisiae .

Chemical Reactions Analysis

Types of Reactions: Ganoderenic Acid B undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can yield alcohols .

Comparison with Similar Compounds

Ganoderenic Acid B is unique among lanostane-type triterpenes due to its potent reversal effect on multidrug resistance. Similar compounds include:

  • Ganoderic Acid A
  • Ganoderic Acid C
  • Ganoderic Acid D
  • Ganoderic Acid I
  • Ganoderenic Acid E

These compounds share structural similarities but differ in their specific bioactivities and mechanisms of action .

Properties

Molecular Formula

C30H42O7

Molecular Weight

514.6 g/mol

IUPAC Name

(E)-6-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid

InChI

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-22,32,34H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+/t16?,18-,19+,21+,22+,28+,29-,30+/m1/s1

InChI Key

QECQJYAIIIIKJB-QQPHKSTLSA-N

Isomeric SMILES

CC(CC(=O)/C=C(\C)/[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)C(=O)O

Canonical SMILES

CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)C(=O)O

Origin of Product

United States

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